2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
Description
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline (C₁₇H₁₄BNO₄; molecular weight 307.12 g/mol) is a boronic acid-functionalized quinoline derivative. Its structure features:
- A quinoline core substituted with a methyl group at position 5.
- A 4-dihydroxyborane (boronic acid) group at the 2-phenyl position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
For instance, boronylation steps may involve 1,1-dioxide pinacol diborane and Pd(dppf)Cl₂ under microwave conditions, as seen in Scheme S3 (). The methyl group at position 6 could be introduced via alkylation or via pre-functionalized starting materials .
Properties
IUPAC Name |
2-(4-boronophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BNO4/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(6-4-11)18(22)23/h2-9,22-23H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFAZDQDQNJKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370230 | |
| Record name | 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373384-16-8 | |
| Record name | 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline ring system and the boronic acid group.
Reaction Conditions: The quinoline derivative is reacted with a boronic acid derivative under specific conditions, often involving a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under mild conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against various bacterial and fungal pathogens. Quinoline derivatives are known for their ability to disrupt microbial cell membranes, and the incorporation of a borane functional group may enhance this effect. Research indicates that 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline could serve as a candidate for developing new antimicrobial agents, potentially effective against resistant strains of bacteria .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The unique structure of this compound may allow it to selectively accumulate in tumor tissues, enhancing the efficacy of anticancer treatments while minimizing side effects on healthy cells. Its ability to inhibit abnormal cell proliferation and promote apoptosis makes it a compound of interest for cancer research .
Antioxidant Activity
The antioxidant capacity of this compound is another area of exploration. Oxidative stress is linked to various diseases, including neurodegenerative disorders and cancer. Studies suggest that this compound can scavenge free radicals, potentially offering protective effects against oxidative damage .
Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it a versatile building block in organic synthesis .
Catalysis
This compound can also be employed in catalytic processes due to its distinctive molecular structure. The presence of boron may enhance catalytic activity in specific reactions, contributing to more efficient synthetic pathways .
Polymer Synthesis
In material science, this compound can be utilized in the development of polymers with specific properties. Its incorporation into polymer matrices may enhance mechanical strength or thermal stability, making it valuable for creating advanced materials .
Agrochemical Development
There is potential for this compound's application in agrochemicals, where it could be used to develop new formulations that enhance crop protection or growth .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Properties :
- Applications : Boronic acid groups are pivotal in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., sensing). The carboxylic acid group further enables conjugation or salt formation .
Quinoline derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Reactivity: The boronic acid group in the target compound enables cross-coupling, absent in brominated or chlorinated analogs . Carboxylic acid (-COOH) derivatives (e.g., ) exhibit higher polarity compared to esters () or unsubstituted quinolines ().
Brominated quinolines () may exhibit antimicrobial activity due to halogen-electron withdrawal effects .
Synthetic Flexibility: The methyl group at position 6 (common in ) stabilizes the quinoline core against metabolic degradation. Boronic acid groups (target compound) allow modular derivatization, unlike static halogens .
Biological Activity
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a quinoline core substituted with a carboxylic acid and a boron-containing moiety, which contributes to its biological reactivity.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies show it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
2. Anticancer Activity
The compound has demonstrated promising anticancer effects in various in vitro and in vivo studies. It appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For instance, treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cell lines.
3. Antioxidant Activity
This compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Gene Regulation : It modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis.
- Cell Signaling : The compound influences signaling pathways that control cell proliferation and survival.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens, demonstrating its potential as an effective antimicrobial agent .
Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters detailed experiments where this compound was administered to breast cancer cell lines. Results showed a significant reduction in cell viability (up to 70%) after 48 hours of exposure, alongside increased caspase activity, indicating the induction of apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | Disruption of cell membranes |
| Anticancer | 70% cell viability reduction | Induction of apoptosis |
| Antioxidant | Significant | Scavenging free radicals |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline, and what are their methodological limitations?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core followed by boronic acid group introduction. A representative approach includes Suzuki-Miyaura coupling for aryl boronate attachment, with palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Challenges include controlling regioselectivity during quinoline substitution and maintaining boronic acid stability under acidic conditions. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via -NMR and LC-MS .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key methods include:
- - and -NMR : To confirm substituent positions on the quinoline ring and boronic acid moiety .
- FT-IR : For identifying carboxylic acid (C=O stretch ~1700 cm) and boronic acid (B-O ~1340 cm) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (CHBNO, MW 307.12) .
Q. How can researchers assess the biological activity of this compound in vitro?
Standard protocols involve:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculation .
- Fluorescence-Based Binding Studies : To evaluate boronic acid interactions with glycoproteins (e.g., via competitive assays using FITC-labeled probes) .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing boronic acid degradation?
- Protection/Deprotection : Use pinacol ester protection for the boronic acid group during synthesis, followed by acidic hydrolysis .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl(dppf)) to enhance coupling efficiency .
- Reaction Monitoring : In situ -NMR to track boronic acid stability under varying pH and temperature .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Combine enzymatic inhibition data with cellular uptake studies (e.g., confocal microscopy for intracellular localization) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or solvent effects .
Q. What methodologies elucidate the role of the boronic acid group in target binding?
- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding modes with glycoprotein hydroxyl groups .
- Isothermal Titration Calorimetry (ITC) : To quantify binding thermodynamics and stoichiometry .
Q. How can this compound be integrated into fluorescent probes for glycoprotein detection?
- Conjugation Strategies : Covalent attachment to fluorescent dyes (e.g., dansyl chloride) via EDC/NHS coupling .
- Validation : Competitive binding assays with known glycoprotein ligands (e.g., ovalbumin) and specificity tests using non-glycosylated proteins (e.g., BSA) .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
